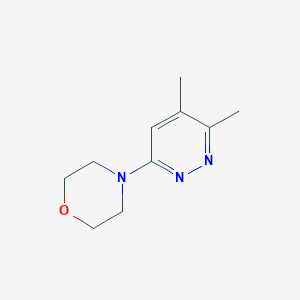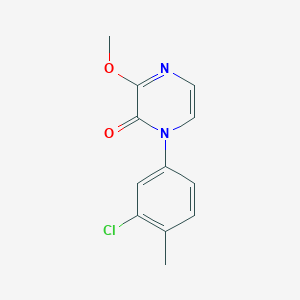
4-(5,6-Dimethylpyridazin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-Dimethylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a dimethyl-substituted pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethylpyridazin-3-yl)morpholine typically involves the reaction of 5,6-dimethylpyridazine with morpholine under specific conditions. One common method includes:
Starting Materials: 5,6-dimethylpyridazine and morpholine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5,6-Dimethylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: H2O2 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(5,6-Dimethylpyridazin-3-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(5,6-Dimethylpyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
- 4-(5,6-Dichloropyridazin-3-yl)morpholine
- 4-(5,6-Dimethylpyridazin-3-yl)oxazoline
- 4-(5,6-Dimethylpyridazin-3-yl)piperidine
Comparison: 4-(5,6-Dimethylpyridazin-3-yl)morpholine is unique due to its specific substitution pattern on the pyridazine ring and the presence of the morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity, stability, and bioactivity profiles, which can be leveraged in targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
4-(5,6-dimethylpyridazin-3-yl)morpholine |
InChI |
InChI=1S/C10H15N3O/c1-8-7-10(12-11-9(8)2)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 |
Clave InChI |
OJEOBTJYWDIDEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)

![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
